Octabromonaphthalene
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Overview
Description
Octabromonaphthalene is a brominated derivative of naphthalene, characterized by the presence of eight bromine atoms attached to the naphthalene ring. This compound is known for its high degree of bromination, which imparts unique chemical and physical properties. It is primarily used in scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octabromonaphthalene can be synthesized through the bromination of naphthalene. The process involves the reaction of naphthalene with bromine under controlled conditions. High-temperature bromination is often employed to achieve the desired level of bromination. For instance, the reaction can be carried out at elevated temperatures (e.g., 150°C) to promote the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of bromine and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is typically conducted in a reactor equipped with temperature control to ensure the efficient bromination of naphthalene. The product is then purified through crystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Octabromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: this compound can be reduced to lower brominated derivatives using reducing agents like zinc or sodium borohydride.
Oxidation Reactions: Although less common, this compound can undergo oxidation to form brominated naphthoquinones.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Zinc or sodium borohydride in the presence of a suitable solvent like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Lower brominated naphthalenes.
Oxidation: Brominated naphthoquinones.
Scientific Research Applications
Octabromonaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized as a flame retardant in polymers and textiles due to its high bromine content.
Mechanism of Action
The mechanism of action of octabromonaphthalene involves its interaction with molecular targets through bromine atoms. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Hexabromobenzene: Another highly brominated aromatic compound used in similar applications.
Hexabromotriphenylene: Known for its unique molecular shape and used in advanced materials research.
Uniqueness of Octabromonaphthalene: this compound stands out due to its high degree of bromination, which imparts greater stability and reactivity compared to other brominated naphthalenes. Its unique properties make it particularly valuable in applications requiring high thermal stability and flame retardancy .
Properties
CAS No. |
22245-33-6 |
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Molecular Formula |
C10Br8 |
Molecular Weight |
759.3 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octabromonaphthalene |
InChI |
InChI=1S/C10Br8/c11-3-1-2(5(13)9(17)7(3)15)6(14)10(18)8(16)4(1)12 |
InChI Key |
XGCWMXCKMIUJAU-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=C(C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
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